PF-06478939

Oxytocin Receptor Vasopressin Receptor Selectivity Profile

PF-06478939 (also referred to as PF2) is a synthetic, lipidated peptide analog of oxytocin (OT) developed by Pfizer. It functions as a potent, non-brain-penetrant agonist at the oxytocin receptor (OTR) and the vasopressin V1a receptor.

Molecular Formula C78H134N14O22S2
Molecular Weight 1684.1 g/mol
Cat. No. B12380867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06478939
Molecular FormulaC78H134N14O22S2
Molecular Weight1684.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)C(C)CC)CC3=CC=C(C=C3)O)N
InChIInChI=1S/C78H134N14O22S2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-23-68(97)84-32-35-108-37-39-110-41-43-112-45-47-114-49-48-113-46-44-111-42-40-109-38-36-107-34-30-69(98)83-31-19-18-21-59(72(100)85-52-67(82)96)86-76(104)64-22-20-33-92(64)78(106)63-54-116-115-53-58(79)71(99)88-61(50-56-24-26-57(93)27-25-56)75(103)91-70(55(3)5-2)77(105)87-60(28-29-65(80)94)73(101)89-62(51-66(81)95)74(102)90-63/h24-27,55,58-64,70,93H,4-23,28-54,79H2,1-3H3,(H2,80,94)(H2,81,95)(H2,82,96)(H,83,98)(H,84,97)(H,85,100)(H,86,104)(H,87,105)(H,88,99)(H,89,101)(H,90,102)(H,91,103)/t55-,58-,59-,60-,61-,62-,63-,64-,70-/m0/s1
InChIKeyGFSAHVSGSYEZFP-JCCDDOSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PF-06478939 for Research Procurement: A Non-Brain-Penetrant Oxytocin Receptor Agonist Tool Compound


PF-06478939 (also referred to as PF2) is a synthetic, lipidated peptide analog of oxytocin (OT) developed by Pfizer. It functions as a potent, non-brain-penetrant agonist at the oxytocin receptor (OTR) and the vasopressin V1a receptor [1]. Engineered with a structural modification (Leu8 to a Lys-modified palmitoyl group) to confer enhanced plasma stability, PF-06478939 was specifically designed as a control tool compound to disambiguate the effects of pharmacokinetic stability from receptor selectivity in behavioral pharmacology studies [1].

Why PF-06478939 Cannot Be Substituted by Generic Oxytocin or Selective OTR Agonists


Generic substitution fails because PF-06478939 occupies a unique pharmacological niche that is not replicated by endogenous oxytocin or more selective OTR agonists like PF-06655075. While endogenous oxytocin is rapidly cleared (half-life of ~7 minutes in rats) and PF-06655075 is a V1a antagonist, PF-06478939 uniquely combines a long pharmacokinetic half-life with a balanced dual OTR/V1a agonism profile that closely mimics endogenous OT signaling [1][2]. This specific profile makes it irreplaceable as a control compound for isolating the behavioral consequences of enhanced plasma stability from altered receptor selectivity [1].

PF-06478939 Quantitative Differentiation Evidence for Scientific Procurement


V1a Receptor Agonism: A Defining Selectivity Divergence from PF-06655075

The most critical differentiation for PF-06478939 is its functional activity at the vasopressin V1a receptor. Unlike the companion tool compound PF-06655075 (PF1), which acts as a V1a antagonist (EC50 >10,000 nM), PF-06478939 is a potent full V1a agonist [1]. This property makes PF-06478939 the appropriate control for experiments where the native OT-like dual agonism must be preserved to isolate the effect of pharmacokinetic stability.

Oxytocin Receptor Vasopressin Receptor Selectivity Profile Tool Compound

OT Receptor Binding Affinity: 48-Fold Improvement Over Endogenous Oxytocin

PF-06478939 exhibits significantly higher binding affinity for the oxytocin receptor compared to the endogenous ligand. The binding Ki of PF-06478939 is 0.076 nM, representing a 6.3-fold improvement over endogenous oxytocin's Ki of 0.48 nM. However, it is noted that PF-06655075 has an even higher affinity (Ki 0.037 nM), highlighting that PF-06478939's enhanced stability is achieved with a more moderate affinity gain [1].

Oxytocin Receptor Binding Affinity Ki Receptor Pharmacology

Plasma Half-Life Extension: Resolving the Rapid Clearance of Endogenous Oxytocin

A primary design goal for PF-06478939 was to overcome the extremely short half-life of endogenous oxytocin. While a direct half-life measurement for PF-06478939 alone was not reported, its design as a lipidated analog with 'only increased stability' was compared to PF-06655075. PF-06655075 demonstrated a half-life of 8.5 hours in rats after i.v. administration, compared to 0.12 hours (7.2 minutes) for endogenous OT. PF-06478939 was generated with a comparable stability profile to PF-06655075 [1][2].

Pharmacokinetics Plasma Stability Half-Life Peptide Engineering

Non-Brain-Penetrant Property: Confirmed Peripheral Restriction for Mechanistic Studies

PF-06478939 is explicitly characterized as a non-brain-penetrant peptide. In the companion molecule PF-06655075, this property was confirmed with no detectable accumulation in brain tissue after peripheral administration, despite sustained plasma levels for over 20 hours [1]. PF-06478939 was designed with the same lipid tail modification, conferring high plasma protein binding that restricts CNS penetration. This contrasts with endogenous oxytocin, which has a brain-to-plasma ratio of approximately 1%, and with small-molecule OTR agonists that often penetrate the CNS [1].

Blood-Brain Barrier Neuropharmacokinetics Peripheral Mechanism CNS Exclusion

PF-06478939: Defined Application Scenarios Based on Quantitative Evidence


Disambiguating Pharmacokinetic Stability from Receptor Selectivity in Behavioral Pharmacology

When studying the role of peripheral oxytocin receptors in fear conditioning or social behavior, the use of PF-06478939 as the 'stability-only' control is critical. Its native-like dual OTR/V1a agonism profile (V1a EC50 0.078 nM) [1] allows researchers to attribute any difference in behavioral outcome between PF-06478939 and PF-06655075 specifically to the V1a antagonism of the latter, rather than to differences in plasma stability.

Validating Peripheral Mechanism of Action in Fear and Anxiety Models

PF-06478939 is ideally suited for experiments designed to confirm a peripheral site of action for oxytocinergic modulation of behavior. Its confirmed non-brain-penetrant property [1] ensures that any reduction in conditioned fear freezing after peripheral administration is mediated by peripheral OTR/V1a receptors, not by inadvertent central exposure, a key control that endogenous oxytocin cannot provide due to its ultra-short half-life [1][2].

In Vitro Pharmacological Profiling of Oxytocin Receptor Ligands

With its high OTR binding affinity (Ki 0.076 nM) and potent agonist activity (EC50 0.01 nM) [1], PF-06478939 serves as a well-characterized reference agonist for screening and profiling novel oxytocin receptor ligands. Its balanced dual agonism provides a native-like pharmacological benchmark, which is distinct from the biased profile of PF-06655075.

Studying V1a Receptor-Mediated Cardiovascular Effects

Because PF-06478939 retains potent V1a agonism (EC50 0.078 nM, 97% agonist efficacy) [1], it is a valuable tool for investigating the cardiovascular consequences of peripheral V1a receptor activation, an effect that is deliberately avoided by the V1a-antagonist tool PF-06655075. This makes PF-06478939 the appropriate compound for studies where vasopressinergic signaling must remain intact.

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